Picfeltarraegenin I
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Overview
Description
Picfeltarraegenin I is a naturally occurring cucurbitacin that can be isolated from the plant Picria fel-terrae Lour . Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids known for their diverse biological activities. This compound has a molecular formula of C30H44O5 and a molecular weight of 484.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method of obtaining Picfeltarraegenin I is through extraction from the plant Picria fel-terrae Lour. The extraction process typically involves solvent extraction, where the plant material is treated with solvents like ethyl acetate to isolate the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Picfeltarraegenin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Picfeltarraegenin I has a wide range of scientific research applications, including:
Mechanism of Action
Picfeltarraegenin I exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Picfeltarraegenin I is part of a family of compounds known as cucurbitacins. Similar compounds include:
- Picfeltarraenin IA
- Picfeltarraenin IB
- Picfeltarraenin IV
- Picfeltarraenin X
- Picfeltarraenin XI
These compounds share similar structures and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific molecular structure and the particular biological activities it exhibits .
Properties
CAS No. |
82145-63-9 |
---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3 |
InChI Key |
NROSHSGZKWDRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O |
Origin of Product |
United States |
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